3-[(2-Fluorobenzyl)oxy]benzoyl chloride
Description
3-[(2-Fluorobenzyl)oxy]benzoyl chloride (CAS: 938138-15-9) is an acid halide with the molecular formula C₁₄H₁₀ClFO₂. It is characterized by a benzoyl chloride core substituted at the 3-position with a 2-fluorobenzyl ether group. This compound is highly reactive due to the electron-withdrawing nature of the fluorine atom and the acyl chloride moiety, making it a versatile intermediate in organic synthesis. Its reactivity is enhanced by the fluorobenzyl group, which introduces steric and electronic effects that influence nucleophilic acyl substitution kinetics .
The compound is soluble in organic solvents such as dichloromethane and acetonitrile, facilitating its use in diverse reaction conditions. It is primarily employed in the synthesis of amides, esters, and other acylated derivatives, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)10-5-3-6-12(8-10)18-9-11-4-1-2-7-13(11)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKJFVZBCYMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 2-fluorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-[(2-Fluorobenzyl)oxy]benzoic acid.
Reduction: It can be reduced to form 3-[(2-Fluorobenzyl)oxy]benzyl alcohol.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
Organic Synthesis
Role in Synthesis:
3-[(2-Fluorobenzyl)oxy]benzoyl chloride serves as an acylating agent, facilitating the formation of covalent bonds with nucleophiles such as amines and alcohols. This property is crucial for creating derivatives that can be used in further synthetic pathways.
Key Reactions:
- Substitution Reactions: The compound can react with nucleophiles to form amides and esters.
- Hydrolysis: In the presence of water, it hydrolyzes to yield the corresponding carboxylic acid.
- Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Biological Research
Pharmacological Applications:
In pharmacology, this compound is utilized for studying drug metabolism and distribution. It aids in the derivatization of pharmaceutical compounds, enhancing their detection during pharmacokinetic studies. This application has led to improved understanding of drug behavior and has influenced dosage regimen designs for better therapeutic efficacy.
Radiotracer Synthesis:
This compound is involved in the synthesis of radiotracers for positron emission tomography (PET) imaging, which is pivotal for diagnosing and researching diseases. For instance, it has been used in the radiosynthesis of compounds that target specific biological pathways, providing insights into disease mechanisms.
Proteomics
Modification of Biomolecules:
this compound is employed as a reagent for the modification of proteins and peptides. Its ability to form stable derivatives enhances its utility in proteomic studies, allowing researchers to investigate protein interactions and modifications that are essential for understanding biological functions.
Material Science
Development of New Materials:
The compound has potential applications in material science, where it can be used to develop new materials with specific properties. Its reactivity allows for the incorporation of functional groups that can tailor material characteristics for various applications.
Case Studies and Research Findings
Research indicates that the application of this compound in synthesizing radiotracers has led to successful imaging of biological targets. These studies have provided valuable insights into mechanisms underlying various diseases, demonstrating the compound's significance in both academic research and potential industrial uses .
In pharmacological studies, its role in drug metabolism has been crucial for understanding how drugs are processed within biological systems, influencing therapeutic strategies significantly .
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position : The position of the fluorobenzyl group significantly impacts reactivity. For instance, 2-fluorobenzyl (target compound) induces greater steric hindrance compared to 3-fluorobenzyl analogs (e.g., 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride), slowing nucleophilic attack .
- Electron-Withdrawing Groups : The addition of chlorine (as in 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride) increases electron withdrawal, accelerating reactions with nucleophiles like amines .
- Methoxy Substitution : Methoxy groups (e.g., in 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride) improve solubility in polar solvents but reduce electrophilicity at the acyl chloride site .
Reactivity and Reaction Kinetics
The target compound exhibits faster reaction kinetics compared to non-fluorinated analogs due to the fluorine atom’s electron-withdrawing effect, which polarizes the carbonyl group. However, methyl-substituted derivatives (e.g., 3-[(3-Methylbenzyl)oxy]benzoyl chloride) show reduced reactivity due to steric shielding of the acyl chloride .
Electrochemical studies on benzoyl chloride derivatives reveal that fluorinated analogs form stable anion radicals during reduction, leading to products like benzyl benzoate. In contrast, non-fluorinated benzoyl chlorides undergo radical coupling to form stilbene dibenzoate .
Physical Properties
Table 2: Comparative Physical Properties
- Melting Points : Pyrazine-containing analogs (e.g., 3-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride) exhibit lower melting points due to reduced crystallinity .
- Hazard Profile : Fluorobenzyl-substituted benzoyl chlorides are generally classified as irritants, while pyrazine derivatives are corrosive due to heteroaromatic ring interactions .
Biological Activity
3-[(2-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoyl chloride moiety and a fluorobenzyl ether group. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H12ClF O2
- Molecular Weight: 268.7 g/mol
Antimicrobial Activity
Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoyl chloride have been shown to possess activity against various bacterial strains. Although direct studies on this compound are scarce, it is hypothesized that it may exhibit similar antimicrobial effects due to its reactive benzoyl chloride group.
Anticancer Potential
The benzoyl chloride moiety has been implicated in anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Research into structurally related compounds suggests that modifications can lead to enhanced anticancer properties. Thus, this compound could be a candidate for further exploration in cancer therapeutics .
The mechanism of action for compounds containing benzoyl chloride typically involves:
- Covalent Bond Formation: The electrophilic nature of the benzoyl chloride allows it to form covalent bonds with nucleophiles in biological systems, potentially leading to inhibition of key enzymes or receptors.
- Modulation of Signaling Pathways: By interacting with specific molecular targets, such as proteins involved in cell signaling pathways, these compounds may influence cellular responses.
Case Studies and Research Findings
-
Study on Related Compounds:
A study investigating similar benzoyloxy compounds demonstrated that they could inhibit the proliferation of cancer cells through apoptosis pathways. The findings highlighted the importance of substituent groups on the benzene ring in modulating biological activity . -
Fluorinated Compounds:
Research has shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to increased metabolic stability and improved receptor binding affinity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Fluoro-benzoyl chloride | Antimicrobial | 15 | |
| Benzoyl chloride | Anticancer | 20 | |
| 2-Fluorobenzyl alcohol | Cytotoxicity | 25 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Alkyl chain length variation | Altered solubility |
| Substituent position change | Modified receptor affinity |
Q & A
Q. What are the established synthetic routes for 3-[(2-Fluorobenzyl)oxy]benzoyl chloride, and what critical parameters influence yield?
The synthesis typically involves:
- Step 1: Formation of the phenolic intermediate (e.g., 3-hydroxybenzoic acid derivative) followed by alkylation with 2-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Conversion of the carboxylic acid to the acyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Excess SOCl₂ is often removed under reduced pressure .
Key Parameters:
- Reaction Temperature: Alkylation requires mild heating (60–80°C) to avoid side reactions like hydrolysis of the benzyl halide.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate intermediates.
- Moisture Control: Acyl chloride formation is moisture-sensitive; anhydrous conditions are mandatory .
Q. How is this compound characterized spectroscopically?
- NMR:
- Mass Spectrometry (EI-MS): A molecular ion peak [M⁺] is observed at m/z corresponding to the molecular weight (calculated: ~278.7 g/mol). Fragmentation patterns include loss of Cl (35/37 Da) and CO (28 Da) .
Advanced Research Questions
Q. How can reaction regioselectivity be optimized during the alkylation of 3-hydroxybenzoic acid derivatives with 2-fluorobenzyl halides?
- Steric and Electronic Effects: Use bulky bases (e.g., DBU) to deprotonate the phenolic oxygen selectively, minimizing competing O- vs. C-alkylation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion.
- Monitoring: TLC or in-situ FTIR tracks intermediate formation to halt the reaction before side products dominate .
Q. What analytical strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Accelerated Stability Studies: Expose the compound to controlled humidity (40–80% RH) and temperature (25–40°C) while monitoring hydrolysis via HPLC.
- Kinetic Analysis: Plot degradation rates to identify Arrhenius parameters. For example, hydrolysis to 3-[(2-Fluorobenzyl)oxy]benzoic acid follows pseudo-first-order kinetics under acidic conditions .
- Recommended Storage: Anhydrous environments (argon atmosphere) at –20°C in amber vials .
Q. How are side products (e.g., dimerization or hydrolysis byproducts) mitigated during large-scale syntheses?
- Process Optimization:
- Quality Control: LC-MS identifies trace impurities, while preparative HPLC isolates pure batches for sensitive applications (e.g., pharmaceutical intermediates) .
Safety and Hazard Management
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory. Fume hoods must be used to prevent inhalation of corrosive vapors .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent exothermic hydrolysis .
- Disposal: Hydrolyze waste with aqueous NaOH (1:10 v/v) to convert acyl chloride into benign benzoic acid derivatives before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
